![molecular formula C18H14ClN3O3S2 B3037323 4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide CAS No. 477860-46-1](/img/structure/B3037323.png)
4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide
Overview
Description
“4-chloro-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide” is a chemical compound with the molecular formula C18H14ClN3O3S2 . It is also known as N’-(4-chlorobenzenesulfonyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H14ClN3O3S2. It contains an indole ring fused with a thiophene ring, a sulfonyl group attached to a benzene ring, and a carbohydrazide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 419.91 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Anticancer Applications
Pro-apoptotic Indapamide Derivatives : A derivative, 4-Chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide, showed significant pro-apoptotic activity on melanoma cell lines, highlighting its potential as an anticancer agent (Yılmaz et al., 2015).
Anticancer Activity of Benzenesulfonohydrazide Derivatives : Microwave-assisted synthesis of benzenesulfonohydrazide derivatives demonstrated promising in vitro anticancer activity against various human cancer cell lines (Kumar et al., 2015).
Antimicrobial Applications
- Azetidinone Derivatives of Pyridine Containing Hydrazides : These compounds showed antibacterial and antifungal activities, indicating potential in antimicrobial applications (Senwar et al., 2017).
Molecular and Structural Analysis
- Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of related benzenesulfonohydrazide derivatives contribute to understanding the structural and supramolecular features of these compounds (Salian et al., 2018).
Synthesis and Reactivity
Synthesis of Heterocyclic Compounds : Various researches have been conducted on the synthesis of thieno[3,2-b]indole derivatives and related compounds, providing insights into their chemical properties and reactivity (Al-Taifi et al., 2016).
Synthesis of S,N-Substituted Derivatives : Research on the synthesis of S,N-substituted 2-mercaptobenzenesulfonamide derivatives has shown potential pharmacological activity, further contributing to the versatility of these compounds (Pomarnacka & Kornicka, 1998).
properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-4-methylthieno[2,3-b]indole-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c1-22-15-5-3-2-4-13(15)14-10-16(26-18(14)22)17(23)20-21-27(24,25)12-8-6-11(19)7-9-12/h2-10,21H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCKDWHYVFRTPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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